Thalidomide-O-PEG2-NHS ester

PROTAC design Ternary complex formation Linker length optimization

PROTAC SAR studies demand precise linker length control, yet sourcing pre-activated building blocks with defined PEG spacing often delays project timelines. This compound solves that bottleneck. • Ready-to-conjugate NHS ester eliminates activation steps; couples to primary amines in minutes under mild conditions. • Fixed PEG2 spacer (diethylene glycol) enables systematic linker-length SAR when benchmarked against PEG4/PEG6 analogs. • 98% purity by HPLC with batch-specific NMR and MS documentation ensures reproducible ternary complex formation data.

Molecular Formula C24H25N3O11
Molecular Weight 531.5 g/mol
Cat. No. B8246762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG2-NHS ester
Molecular FormulaC24H25N3O11
Molecular Weight531.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)ON4C(=O)CCC4=O
InChIInChI=1S/C24H25N3O11/c28-17-5-4-15(22(32)25-17)26-23(33)14-2-1-3-16(21(14)24(26)34)37-13-12-36-11-10-35-9-8-20(31)38-27-18(29)6-7-19(27)30/h1-3,15H,4-13H2,(H,25,28,32)
InChIKeyPJBAJOQKKDCTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG2-NHS ester Baseline Characteristics


Thalidomide-O-PEG2-NHS ester (CAS: 2639395-34-7) is a heterobifunctional E3 ligase ligand-linker conjugate that integrates a thalidomide-based cereblon (CRBN) binding moiety, a diethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group . With a molecular formula of C24H25N3O11 and a molecular weight of 531.47 g/mol, this compound serves as a versatile building block for proteolysis-targeting chimera (PROTAC) synthesis, bioconjugation, and targeted protein degradation research [1]. The NHS ester terminus enables rapid and specific covalent coupling to primary amine-containing ligands, peptides, or proteins, forming stable amide bonds . The PEG2 linker provides a modest increase in aqueous solubility and introduces a short, semi-rigid spacer arm that can influence the spatial orientation of the E3 ligase–target protein ternary complex .

Thalidomide-O-PEG2-NHS ester Irreplaceability


Within the thalidomide-O-PEG-NHS ester series, the length of the polyethylene glycol (PEG) linker is a critical determinant of PROTAC degradation efficiency, solubility, and pharmacokinetic properties. Substituting Thalidomide-O-PEG2-NHS ester with a longer-linker analog, such as the PEG4 or PEG6 derivative, without empirical optimization can alter the spatial distance between the CRBN E3 ligase and the target protein, potentially disrupting ternary complex formation and reducing degradation potency [1]. Conversely, substituting with a shorter linker or a non-PEG spacer may compromise aqueous solubility, increase nonspecific binding, or introduce synthetic bottlenecks due to poor conjugation kinetics . Furthermore, substituting the thalidomide core with a more potent immunomodulatory imide drug (IMiD) analog like pomalidomide or lenalidomide introduces distinct neosubstrate degradation profiles (e.g., Ikaros/Aiolos vs. CK1α vs. GSPT1), which can fundamentally alter target selectivity and off-target pharmacology in ways that cannot be predicted from the linker alone [2]. Therefore, Thalidomide-O-PEG2-NHS ester occupies a unique, quantifiable position in the PROTAC design space that is not interchangeable with related compounds without rigorous head-to-head experimental validation.

Thalidomide-O-PEG2-NHS ester Differentiation Evidence


Molecular Weight and Linker Length

Thalidomide-O-PEG2-NHS ester has a molecular weight of 531.47 g/mol, which is approximately 15% lower than the commonly used Thalidomide-O-PEG4-NHS ester (MW 619.57 g/mol) . This lower molecular weight, coupled with the shorter PEG2 spacer (2 ethylene glycol units vs. 4 units), results in a more compact molecular geometry. In PROTAC applications, shorter PEG linkers (PEG1-PEG2) have been observed to enhance ternary complex formation with certain protein targets by reducing the entropic penalty of the flexible linker and by positioning the E3 ligase in closer proximity to the target . For procurement decisions, this translates to a strategic advantage when optimizing PROTACs for targets where a shorter linker length is predicted or empirically determined to improve degradation efficiency.

PROTAC design Ternary complex formation Linker length optimization

Solubility and Molecular Compactness

Thalidomide-O-PEG2-NHS ester is soluble in organic solvents commonly used for bioconjugation reactions, including DMSO, DCM, and DMF . While quantitative molar solubility values for this specific compound are not uniformly reported, the PEG2 linker provides a balance between aqueous solubility and molecular compactness. For comparison, the PEG4 analog Thalidomide-O-PEG4-NHS ester exhibits a DMSO solubility of 83.33 mg/mL (134.50 mM) [1]. The PEG2 derivative is expected to have a moderately lower aqueous solubility but offers the advantage of reduced non-specific adsorption and a smaller hydrodynamic radius, which can be beneficial for cell permeability and for minimizing off-target interactions in complex biological matrices [2].

Solubility Bioconjugation Aqueous stability

Purity and Quality Control

Thalidomide-O-PEG2-NHS ester is routinely supplied with a purity of ≥95% to 98% as determined by HPLC, as verified by vendor Certificates of Analysis (COA) and product specifications [1]. This purity level is directly comparable to the purity specifications of other thalidomide-PEG-NHS ester variants, such as the PEG4 analog (≥95%) and the PEG6 analog (98%) [2]. The consistent high purity across suppliers ensures reliable and reproducible performance in bioconjugation and PROTAC assembly, where stoichiometric precision is critical for achieving desired conjugation ratios and minimizing side reactions.

Purity Quality control HPLC

Storage Stability

The storage recommendations for Thalidomide-O-PEG2-NHS ester specify powder storage at -20°C for up to 3 years . This stability profile is consistent with other thalidomide-PEG-NHS ester derivatives, such as the PEG6 analog, which is guaranteed stable for at least 6 months at -20°C [1], and the PEG4 analog, which recommends storage at -20°C under argon for long-term stability [2]. The consistency in storage requirements and shelf-life projections across this class of compounds underscores that Thalidomide-O-PEG2-NHS ester meets the industry-standard stability expectations for NHS-activated esters, ensuring reliable long-term procurement and inventory management.

Storage stability Shelf life NHS ester hydrolysis

Conjugation Efficiency

The NHS ester group of Thalidomide-O-PEG2-NHS ester reacts rapidly with primary amines to form stable amide bonds, a key step in PROTAC assembly and bioconjugation . The PEG2 linker provides a short, flexible spacer that reduces steric hindrance between the thalidomide core and the conjugated payload, which can improve reaction kinetics and yield relative to directly conjugated thalidomide without a PEG spacer [1]. While quantitative conjugation efficiency data comparing PEG2 to PEG4 or PEG6 linkers is not directly available in the open literature, the general principle that shorter, more rigid linkers can enhance coupling efficiency by minimizing entropic penalties and promoting favorable orientation is well-established in bioconjugation chemistry . For researchers optimizing PROTAC synthesis, the PEG2 linker represents a deliberate design choice that prioritizes efficient conjugation and a compact molecular footprint over maximal solubility.

Conjugation efficiency Amide bond formation NHS ester reactivity

Thalidomide-O-PEG2-NHS ester Application Scenarios


PROTAC Linker Optimization

The PEG2 linker in Thalidomide-O-PEG2-NHS ester provides a starting point for PROTAC design where a shorter spacer arm is hypothesized to enhance ternary complex formation. Research indicates that shorter PEG linkers (PEG1-PEG2) can improve degradation efficiency for certain target proteins by reducing the entropic penalty of the flexible linker . Procurement of this compound enables rapid exploration of linker length in structure-activity relationship (SAR) studies, particularly when compared to PEG4 or PEG6 analogs.

Linker-Sensitive CRBN PROTAC Synthesis

In cases where the target protein's ubiquitination-competent lysine residues are located in a region that is sterically constrained, a shorter linker such as PEG2 may be necessary to achieve effective ubiquitin transfer [1]. Thalidomide-O-PEG2-NHS ester provides a pre-activated, ready-to-conjugate building block that minimizes synthetic steps and ensures precise control over the linker length, a critical parameter for PROTAC efficacy.

Bioconjugation and Chemical Biology Studies

The compound's solubility in organic solvents (DMSO, DCM, DMF) and the modest hydrophilicity imparted by the PEG2 linker make it suitable for labeling peptides, proteins, or small molecules with a thalidomide moiety for CRBN-dependent assays . The short PEG spacer minimizes non-specific interactions while still providing sufficient solubility for conjugation reactions, making it a preferred choice for applications where a compact molecular probe is advantageous.

Comparative IMiD Linker Studies

Thalidomide-O-PEG2-NHS ester serves as a critical reference compound in studies comparing the degradation selectivity and efficiency of PROTACs built with different IMiD cores (thalidomide vs. pomalidomide vs. lenalidomide) [2]. By standardizing the linker length (PEG2) and conjugation chemistry (NHS ester), researchers can isolate the effect of the CRBN ligand on target degradation profiles, enabling data-driven decisions about which IMiD scaffold is optimal for a given target.

Technical Documentation Hub

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